molecular formula C22H21N5O2S B2425295 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 894062-04-5

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Katalognummer: B2425295
CAS-Nummer: 894062-04-5
Molekulargewicht: 419.5
InChI-Schlüssel: GEVOHLIVTHUZDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Eigenschaften

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-5-8-17(14-18)19-10-11-20-24-25-22(27(20)26-19)30-15-21(28)23-13-12-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOHLIVTHUZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazolopyridazine core. The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of catalysts and continuous flow reactors.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The amide bond in the molecule undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and phenethylamine derivatives.
Reaction Conditions :

ConditionsReagentsProducts
Acidic Hydrolysis (HCl)6M HCl, reflux, 12h2-((6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)acetic acid + Phenethylamine hydrochloride
Basic Hydrolysis (NaOH)2M NaOH, 80°C, 6hSodium 2-((6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)acetate + Phenethylamine

Mechanistic Insight :
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to form a hydroxide ion, which attacks the electrophilic carbonyl carbon .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Reaction Conditions :

Oxidizing AgentConditionsProduct
H₂O₂ (30%)RT, 4h2-((6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)sulfinyl)-N-phenethylacetamide (Sulfoxide)
mCPBADCM, 0°C, 2h2-((6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)sulfonyl)-N-phenethylacetamide (Sulfone)

Mechanistic Insight :
Controlled oxidation with H₂O₂ yields sulfoxides, while stronger oxidants like mCPBA produce sulfones. The stereochemistry of sulfoxides depends on reaction conditions .

Nucleophilic Substitution at the Triazole-Pyridazine Core

The triazolo-pyridazine ring undergoes nucleophilic substitution, particularly at electrophilic positions activated by electron-withdrawing groups.
Example Reaction :

ReagentConditionsProduct
NH₃ (aq.)EtOH, 100°C, 8h3-amino-6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazine derivative

Mechanistic Insight :
Aromatic substitution occurs at the C-3 position of the triazole ring due to electron deficiency caused by adjacent nitrogen atoms. Ammonia acts as a nucleophile, displacing the thioether group .

Functionalization of the Methoxyphenyl Substituent

The 3-methoxyphenyl group participates in electrophilic aromatic substitution (EAS) reactions.
Example Reaction (Nitration) :

ReagentConditionsProduct
HNO₃/H₂SO₄0°C, 2h2-((6-(3-methoxy-5-nitrophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide

Regioselectivity :
Nitration occurs preferentially at the para position to the methoxy group due to its electron-donating nature .

Reductive Alkylation of the Acetamide Side Chain

The phenethylamine moiety can undergo reductive alkylation to introduce additional substituents.
Example Reaction :

ReagentConditionsProduct
Formaldehyde/NaBH₃CNMeOH, RT, 12h2-((6-(3-methoxyphenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(methylamino)ethyl)acetamide

Mechanistic Insight :
The primary amine reacts with formaldehyde to form an imine intermediate, which is reduced in situ by NaBH₃CN .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thioether linkage, generating thiyl radicals.
Reaction :

ConditionsProducts
UV (254 nm), Benzene, 6hDisulfide dimer + Pyridazine derivatives

Application :
This reactivity is exploited in photopharmacology for controlled drug activation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates significant antitumor activity associated with this compound and its analogs. Studies have shown that derivatives can inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
  • Inhibitory Potency : Derivatives of this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines.
Cancer Cell LineIC50 Value (µM)Mechanism
A549 (Lung)2.5BRAF Inhibition
MCF7 (Breast)1.8EGFR Inhibition

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects by modulating signaling pathways involved in inflammation:

  • Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Preliminary studies suggest that the thioether linkage in the compound enhances its antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus15 µg/mLEffective
Escherichia coli20 µg/mLEffective

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The research highlighted its effectiveness against resistant cancer types, suggesting its potential as a lead compound for drug development.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results indicated a marked decrease in inflammatory markers and tissue damage compared to control groups.

Wirkmechanismus

The mechanism of action of 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as kinases. It has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the ATP-binding sites of these kinases, the compound effectively blocks their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Compared to other triazolopyridazine derivatives, 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases . Similar compounds include:

The unique combination of structural features and biological activities makes this compound a valuable compound for further research and development.

Biologische Aktivität

The compound 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a member of the class of triazolo-pyridazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

  • Triazolo[4,3-b]pyridazine core : Known for various biological activities.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Thioether linkage : Potentially involved in enzyme binding and activity modulation.

Chemical Formula and IUPAC Name

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19N5O2S
CAS Number891095-95-7

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridazine scaffold exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against a range of bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that related compounds effectively inhibited tumor cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is likely linked to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Antioxidant Activity

The presence of the methoxy group in this compound enhances its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with metal ions in enzyme active sites (e.g., CYP450), affecting metabolic pathways.
  • Receptor Binding : The structural features allow binding to various receptors implicated in cancer and inflammation.
  • Cellular Uptake : The lipophilic nature aids in cellular penetration, enhancing bioavailability.

Case Studies

  • Antimicrobial Activity Study : A study evaluated several triazolo-pyridazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives, showcasing potent antibacterial activity .
  • Anticancer Efficacy : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with related compounds resulted in a significant reduction in cell viability (IC50 = 12 µM), suggesting strong anticancer properties .
  • Anti-inflammatory Research : A study assessing the anti-inflammatory effects demonstrated that this compound reduced edema in animal models by over 60% compared to control groups when administered at appropriate doses .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, analogs with triazolopyridazine cores (e.g., 6-chloro-7-cyclobutyl derivatives) suggest potential hazards such as acute toxicity, skin/eye irritation, and respiratory sensitization . Recommended precautions include:

  • Use of PPE (gloves, lab coats, goggles) and fume hoods to minimize exposure.
  • Immediate decontamination procedures for spills (e.g., ethanol for solvent cleanup, avoiding dust generation).
  • Storage in airtight containers under inert gas to prevent degradation .

Q. What synthetic routes are effective for constructing the [1,2,4]triazolo[4,3-b]pyridazine core?

The core structure is typically synthesized via cyclocondensation reactions. For example:

  • Step 1: React hydrazine derivatives with substituted pyridazines to form triazole rings.
  • Step 2: Introduce thioether groups via nucleophilic substitution (e.g., using NaSH or thiourea under reflux in ethanol) .
  • Step 3: Couple with phenethylacetamide using carbodiimide-mediated amidation .

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of methods ensures accuracy:

  • 1H/13C NMR: Confirm regiochemistry of the triazole and pyridazine moieties (e.g., compare chemical shifts with computational predictions).
  • HRMS: Verify molecular weight and fragmentation patterns.
  • Elemental Analysis: Validate purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can reaction yields be optimized during thioether bond formation?

Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.
  • Catalysis: Use Cu(I) or Pd(0) catalysts to accelerate coupling reactions.
  • Temperature Control: Reflux conditions (80–100°C) improve kinetics without decomposition .

Q. How should researchers address contradictions between computational docking predictions and experimental bioactivity data?

Methodological steps:

  • Validate Docking Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to match experimental conditions.
  • Experimental Replicates: Perform dose-response assays (e.g., IC50 determinations) in triplicate to confirm activity trends.
  • Structural Analog Testing: Compare results with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify key pharmacophoric elements .

Q. What strategies are recommended for stability studies under varying pH conditions?

Design a protocol including:

  • pH Range: Test stability at pH 1.2 (simulated gastric fluid) to pH 7.4 (physiological buffer).
  • Analytical Tools: Use HPLC with UV detection to monitor degradation products.
  • Kinetic Analysis: Calculate half-life (t1/2) and degradation pathways (e.g., hydrolysis of the acetamide group) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on systematic modifications:

  • Variation of Substituents: Synthesize analogs with altered methoxy positions or thioether replacements (e.g., sulfonyl or methylene groups).
  • Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Computational Modeling: Map electrostatic potential surfaces to correlate substituent effects with binding affinity .

Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in reported cytotoxicity data across studies?

Potential resolutions:

  • Cell Line Variability: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Compound Purity: Re-characterize batches using DSC (differential scanning calorimetry) to rule out polymorphic effects.
  • Meta-Analysis: Compare data with structurally related triazolopyridazines to identify consensus trends .

Q. What methodologies confirm the compound’s metabolic stability in preclinical models?

  • In Vitro Liver Microsomes: Incubate with NADPH and monitor parent compound depletion via LC-MS.
  • CYP450 Inhibition Assays: Identify metabolic pathways using isoform-specific substrates.
  • In Vivo PK Studies: Measure plasma half-life and metabolite profiles in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.